
3-(3-Bromobenzylidene)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromobenzylidene)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromobenzylidene)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromobenzaldehyde with azetidine in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azetidine ring.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Bromobenzylidene)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles.
Cycloaddition Reactions: The azetidine ring can participate in [2+2] cycloaddition reactions, forming larger ring structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Cycloaddition Reactions: These reactions typically require catalysts and specific light or thermal conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions yield various substituted azetidines, while cycloaddition reactions produce larger cyclic compounds.
Applications De Recherche Scientifique
3-(3-Bromobenzylidene)azetidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.
Material Science: Its properties are explored for creating new materials with specific functionalities, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(3-Bromobenzylidene)azetidine involves its interaction with various molecular targets. The azetidine ring’s strain and the presence of the bromobenzylidene group contribute to its reactivity. The compound can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Aziridines: These are three-membered nitrogen-containing rings that share some reactivity characteristics with azetidines but are generally more strained and reactive.
Pyrrolidines: These are five-membered nitrogen-containing rings that are less strained and more stable compared to azetidines.
Uniqueness: 3-(3-Bromobenzylidene)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H10BrN |
|---|---|
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
3-[(3-bromophenyl)methylidene]azetidine |
InChI |
InChI=1S/C10H10BrN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-5,12H,6-7H2 |
Clé InChI |
YBZFOVSITSMTTB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC(=CC=C2)Br)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


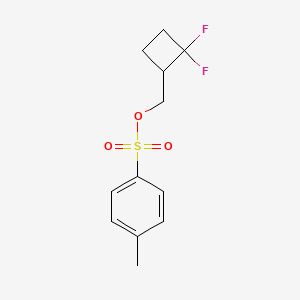

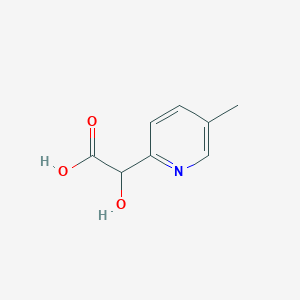
![1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
![(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride](/img/structure/B13516534.png)
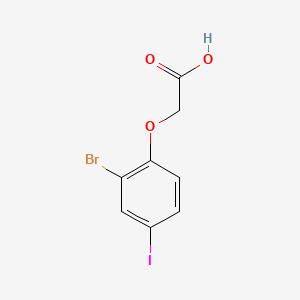

![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
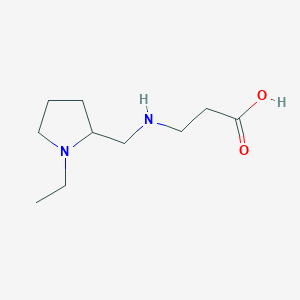
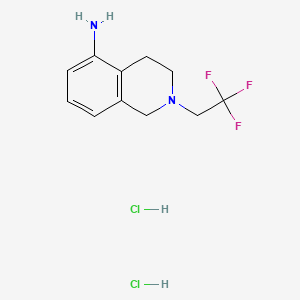

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)
